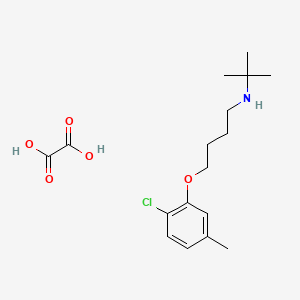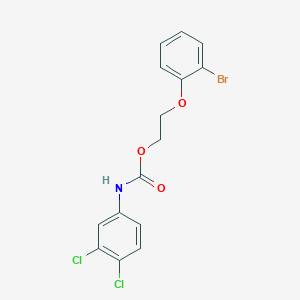
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
作用机制
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate selectively activates the β3-adrenergic receptor, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA) and leads to the phosphorylation of several downstream targets involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and decrease body fat in animal models. It also increases insulin sensitivity and glucose uptake in adipose tissue. Additionally, this compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases such as asthma.
实验室实验的优点和局限性
One advantage of using N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation is that its effects may differ between species, making it important to use appropriate animal models for research.
未来方向
For research on N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate include further investigation of its potential therapeutic uses in obesity and metabolic disorders, as well as its anti-inflammatory effects. Additionally, research could focus on identifying other compounds that selectively activate the β3-adrenergic receptor and have similar or improved effects compared to this compound.
Conclusion:
In conclusion, this compound is a selective β3-adrenergic receptor agonist primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and related compounds could lead to new therapeutic targets and treatments for obesity, metabolic disorders, and inflammatory diseases.
合成方法
The synthesis of N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)butanamine. Finally, the oxalate salt of this compound is formed by reacting it with oxalic acid.
科学研究应用
N-(tert-butyl)-4-(2-chloro-5-methylphenoxy)-1-butanamine oxalate is primarily used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. This compound has been shown to increase energy expenditure and decrease body fat in animal models, making it a potential therapeutic target for obesity and metabolic disorders.
属性
IUPAC Name |
N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-12-7-8-13(16)14(11-12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYZRRVJVXFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5017433.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5017444.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoic acid](/img/structure/B5017448.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}quinoline](/img/structure/B5017461.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5017486.png)


![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5017532.png)

